1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound with the molecular formula and a molecular weight of 190.24 g/mol. This compound belongs to the benzodiazepine family, which is known for its psychoactive properties and is commonly used in medicine for sedative and anxiolytic effects. The unique structure of this compound features a benzene ring fused with a diazepine ring, with two methyl groups attached at the 1 and 4 positions.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its properties, synthesis methods, and potential applications.
1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is classified under:
The synthesis of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves cyclization reactions. One common method includes the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst. Another approach involves the use of sodium hydride as a base and dimethylformamide as a solvent under elevated temperatures to facilitate the formation of the benzodiazepine ring.
The synthesis process often requires careful control of reaction conditions to optimize yield and purity. Key steps may include:
The molecular structure of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be described as follows:
Key structural data includes:
1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or develop new derivatives for research purposes.
The mechanism of action for 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors:
Key physical properties include:
Key chemical properties include:
Relevant data such as melting points and boiling points are usually determined experimentally during characterization studies.
The applications of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one include:
This compound holds promise for further research due to its structural characteristics and biological activity.
Recent advances have enabled efficient construction of the 1,4-benzodiazepine core through intramolecular cyclization and ring-functionalization strategies. A copper-catalyzed intramolecular C–N coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides delivers azetidine-fused benzodiazepinones under mild conditions (1,4-dioxane, reflux). This method achieves exceptional yields (91–98%) while preserving aryl chloride functional groups for downstream derivatization [6]. Alternatively, acid-catalyzed condensations between o-phenylenediamines and ketones offer a scalable route. Using 2,4,6-trichloro-1,3,5-triazine (TCT) as an HCl source, acetone reacts with diamines in methanol at ambient temperature to form the benzodiazepine core with high regioselectivity and minimal side products [8]. For the target compound 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 123228-94-4, MW 190.24 g/mol, C₁₁H₁₄N₂O), N-methylation of intermediates using methyl triflate selectively introduces the C1 methyl group, followed by strain-driven ring-opening to install the C4 methyl substituent [6].
Catalytic efficiency dictates the feasibility of benzodiazepine ring formation. The CuI/N,N-dimethylglycine system facilitates Ullmann-type C–N coupling for azetidine-fused precursors, operating at 0.5–2 mol% loading. This catalyst suppresses halide scrambling and epimerization, critical for stereocontrol [6]. Comparatively, TCT (4 mol%) generates anhydrous HCl in situ to protonate carbonyl groups in ketone-diamine condensations, accelerating dehydration and cyclization. Notably, TCT outperforms aqueous HCl in methanol, reducing reaction times from 24 h to 1 h [8]. For N-alkylation steps preceding ring closure, methyl triflate quantitatively converts tertiary azetidines into azetidinium salts, enabling nucleophilic ring-opening without competing overalkylation [6].
Table 1: Catalytic Systems for Benzodiazepine Ring Formation
Catalyst | Reaction Type | Loading | Yield Range | Key Advantage |
---|---|---|---|---|
CuI/DMGC | Intramolecular C–N coupling | 0.5–2 mol% | 91–98% | Chemoselectivity; functional group tolerance |
TCT | Diamine-ketone condensation | 4 mol% | 70–95% | Ambient temperature; moisture tolerance |
Methyl triflate | N-Methylation | 2 equiv | ~99% | Selective quaternization |
Sustainable synthesis focuses on catalyst economy and waste reduction. TCT’s dual role as HCl source and dehydrating agent eliminates stoichiometric acids, reducing aqueous waste. The byproduct cyanuric acid precipitates and is removed via water washing [8]. Solvent selection also mitigates environmental impact: methanol (renewable, low-toxicity) replaces DCM or acetonitrile in condensations without yield compromise [8]. For copper-catalyzed routes, low catalyst loading (0.5 mol%) and ligand design minimize metal residues. Additionally, one-pot methylation/ring-opening cascades avoid isolating reactive azetidinium intermediates, improving atom economy [6]. Excess ketone reagents (e.g., acetone) are recoverable via distillation, curbing raw material use [8].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: